![molecular formula C14H8Cl2N2O2S B417148 (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B417148.png)
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a furan ring and substituted with a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its biological effects through multiple mechanisms:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: Inhibits key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-(2,4-Dichloro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
- 5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
- 5-(5-(3-Nitro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
Uniqueness
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its dichlorophenyl group enhances its potency and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C14H8Cl2N2O2S |
|---|---|
Peso molecular |
339.2g/mol |
Nombre IUPAC |
(5E)-2-amino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-7-1-3-9(10(16)5-7)11-4-2-8(20-11)6-12-13(19)18-14(17)21-12/h1-6H,(H2,17,18,19)/b12-6+ |
Clave InChI |
WTVLGGHLKBJBRE-WUXMJOGZSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)benzoate](/img/structure/B417065.png)
![4-{[(5-{2-nitrophenyl}-2-furyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B417066.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]benzamide](/img/structure/B417067.png)
![4-[[5-(3-Chlorophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B417068.png)
![Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)benzoate](/img/structure/B417070.png)
![2-methyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B417071.png)
![ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B417074.png)
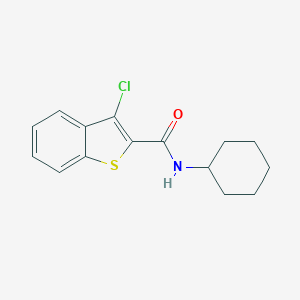
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B417079.png)
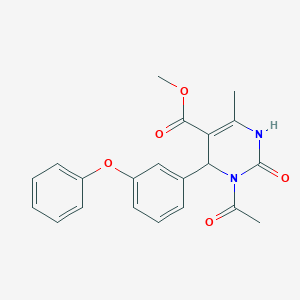
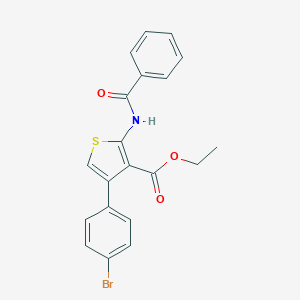
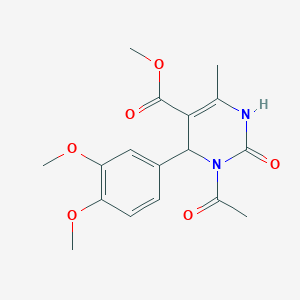
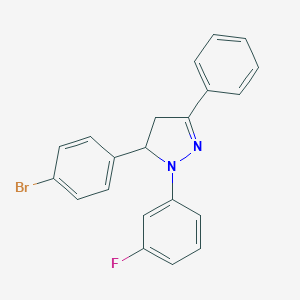
![2-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B417089.png)
